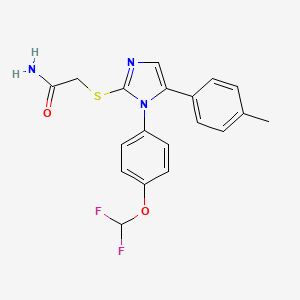

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

描述

This compound belongs to the imidazole-thio-acetamide class, characterized by a central 1H-imidazole core substituted with a difluoromethoxy group at the 1-position (4-(difluoromethoxy)phenyl) and a p-tolyl group at the 5-position. A thioether linkage connects the imidazole to an acetamide moiety. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the p-tolyl substituent may influence steric interactions and binding affinity in biological targets .

属性

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2S/c1-12-2-4-13(5-3-12)16-10-23-19(27-11-17(22)25)24(16)14-6-8-15(9-7-14)26-18(20)21/h2-10,18H,11H2,1H3,(H2,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJIHQJKJMWAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluoromethoxybenzene derivative reacts with an appropriate nucleophile.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, where toluene reacts with an electrophile in the presence of a Lewis acid catalyst.

Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through the reaction of the imidazole derivative with a suitable thioacetamide reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the difluoromethoxyphenyl group, potentially leading to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced imidazole derivatives, reduced aromatic rings

Substitution: Substituted aromatic derivatives, substituted imidazole derivatives

科学研究应用

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas of investigation include:

Antitumor Activity : Studies have demonstrated that imidazole derivatives, including this compound, possess significant antitumor properties. For instance, related compounds have shown potent antiproliferative effects against various cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring can enhance antimicrobial efficacy.

Antitubercular Activity : Research indicates that derivatives similar to this compound exhibit activity against Mycobacterium tuberculosis, with in vivo studies showing promising results in animal models .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of this compound:

-

Antitumor Efficacy :

- A study reported that derivatives showed IC50 values significantly lower than standard chemotherapy agents like 5-fluorouracil (5-FU). For example, one derivative exhibited an IC50 value of 12.45 µM against HeLa cells, indicating higher potency compared to conventional treatments.

- Mechanistic studies revealed that these compounds induce apoptosis by modulating key proteins involved in cell survival, such as increasing Bax and decreasing Bcl-2 levels.

Cell Line IC50 (µM) Comparison to 5-FU A549 18.53 More potent SGC-7901 15.30 More potent HeLa 12.45 More potent -

Antimicrobial Studies :

- Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones indicating strong antimicrobial activity.

- Antitubercular Studies :

作用机制

The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The difluoromethoxyphenyl and p-tolyl groups contribute to its binding affinity and specificity.

相似化合物的比较

Comparison with Structural and Functional Analogues

Structural Analogues

Key structural analogues include compounds with variations in aryl substituents, heterocyclic linkers, or acetamide modifications. Below is a comparative analysis:

Table 1: Structural Comparison

Spectral and Docking Studies

- NMR/IR Data : confirms imidazole-thioether linkages via S-H stretching (IR: 2550–2650 cm⁻¹) and aryl proton resonances (¹H NMR: δ 7.2–8.1 ppm) . The target compound’s difluoromethoxy group would show distinct ¹⁹F NMR signals (~-80 ppm).

- Molecular Docking : Compounds like 9c () exhibit binding to α-glucosidase’s active site via triazole-thiazole interactions, while the target compound’s difluoromethoxy group may improve hydrophobic interactions in kinase pockets .

生物活性

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a novel compound that belongs to the imidazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C22H18F2N4O2S2

- Molecular Weight : 472.53 g/mol

- Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in tumor progression and microbial resistance. The imidazole ring is known for its role in enzyme inhibition, particularly in kinases and other critical pathways in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, similar compounds have demonstrated significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring can enhance potency against specific targets.

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| Example A | MCF-7 (Breast) | 10.5 |

| Example B | HCT-116 (Colon) | 6.2 |

The compound's ability to induce apoptosis in cancer cells has been observed, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Preliminary screenings have shown that compounds similar to this compound exhibit activity against various bacterial strains, including resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

These results indicate a promising avenue for developing new antimicrobial agents derived from imidazole frameworks.

Case Study 1: Antitumor Efficacy

A recent study investigated the efficacy of imidazole derivatives, including our compound of interest, against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various imidazole derivatives. The results showed that compounds with similar structures to this compound exhibited potent activity against Mycobacterium tuberculosis, indicating potential as novel anti-TB agents.

常见问题

Q. What synthetic strategies are commonly employed to construct the imidazole-thioacetamide core of this compound?

The imidazole core is typically synthesized via cyclocondensation reactions. For example, a substituted imidazole intermediate can be prepared by reacting 4-(difluoromethoxy)aniline with a ketone (e.g., p-tolylglyoxal) under acidic conditions. The thioacetamide moiety is introduced via nucleophilic substitution, where a thiol group replaces a leaving group (e.g., halogen) at the C2 position of the imidazole ring. Reaction conditions (e.g., solvent, catalyst) are critical for regioselectivity and yield optimization .

Q. How is the purity and structural integrity of the compound validated during synthesis?

Characterization involves multi-step analytical techniques:

- Elemental analysis to confirm stoichiometry.

- FT-IR spectroscopy to verify functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H bend in acetamide at ~1650 cm⁻¹).

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, particularly distinguishing between N1 and N3 substitution patterns in the imidazole ring. For example, the difluoromethoxy group exhibits distinct splitting patterns in ¹H NMR due to coupling with fluorine atoms .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Initial screening should focus on target-agnostic assays:

- Cytotoxicity profiling (e.g., MTT assay) across cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition studies (e.g., kinase or protease panels) to identify potential targets.

- Molecular docking against proteins with imidazole-binding domains (e.g., cytochrome P450) to predict binding affinity .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole substitution be addressed during synthesis?

Regioselectivity at the C2/C4 positions of the imidazole ring is influenced by:

- Steric effects : Bulky substituents (e.g., p-tolyl) at C5 favor substitution at C2 due to reduced steric hindrance.

- Catalytic systems : Copper(I) iodide or palladium catalysts enhance selectivity for sulfur incorporation at C2.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions, as shown in analogous syntheses of 5-aryl-1H-imidazoles .

Q. What methodologies resolve contradictions between computational docking predictions and experimental bioactivity data?

Discrepancies often arise from:

- Solvent effects : Docking simulations may not account for solvation. Validate with molecular dynamics (MD) simulations in explicit solvent models.

- Protein flexibility : Use ensemble docking with multiple receptor conformations (e.g., from X-ray crystallography or NMR).

- Post-translational modifications : Experimental assays should include phosphorylated/mutated protein variants to match computational models .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Key modifications to explore:

- Difluoromethoxy group : Replace with trifluoromethoxy or methoxy groups to assess fluorine’s role in membrane permeability.

- p-Tolyl substituent : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on imidazole reactivity.

- Thioacetamide linker : Replace sulfur with oxygen or selenium to evaluate chalcogen effects on target binding. SAR data from analogous compounds (e.g., 5-(4-bromophenyl)-1H-imidazole derivatives) suggest that halogenation at the aryl ring enhances cytotoxicity .

Q. What analytical techniques are suitable for detecting degradation products under physiological conditions?

- LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the acetamide bond) in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4).

- X-ray crystallography : Identify stable degradation byproducts crystallized from accelerated stability samples.

- TGA/DSC : Assess thermal degradation pathways and stability thresholds .

Methodological Notes

- Synthesis Optimization : For scale-up, replace volatile solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture levels) meticulously, as imidazole synthesis is sensitive to trace water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。